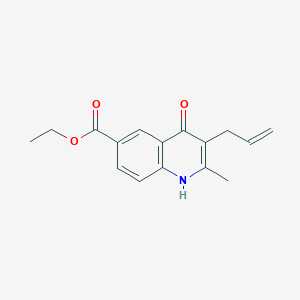![molecular formula C15H15N3O3S2 B5846192 N-({4-[(anilinocarbonothioyl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5846192.png)
N-({4-[(anilinocarbonothioyl)amino]phenyl}sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({4-[(anilinocarbonothioyl)amino]phenyl}sulfonyl)acetamide, also known as 4-ACETOAMIDO-4'-ISOTHIO-CYANATOSTILBENE-2,2'-DISULFONIC ACID (SITS), is a chemical compound that has been widely used in scientific research. This compound is a sulfonamide derivative that has been shown to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-({4-[(anilinocarbonothioyl)amino]phenyl}sulfonyl)acetamide involves the inhibition of the activity of anion transporters. This compound binds to the transporters and prevents the movement of anions across the cell membrane. This inhibition results in changes in the cellular physiology and can be used to study the role of anion transporters in various cellular processes.
Biochemical and Physiological Effects:
N-({4-[(anilinocarbonothioyl)amino]phenyl}sulfonyl)acetamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of anion transporters, which can result in changes in the cellular physiology. It has also been shown to affect the activity of enzymes such as carbonic anhydrase and has been used as a tool to study the role of these enzymes in various cellular processes.
Advantages and Limitations for Lab Experiments
The advantages of using N-({4-[(anilinocarbonothioyl)amino]phenyl}sulfonyl)acetamide in lab experiments include its ability to inhibit the activity of anion transporters, which can be used to study the role of these transporters in various cellular processes. This compound is also relatively easy to synthesize and can be obtained in high purity. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling. It is also important to note that the effects of this compound may vary depending on the cell type being studied.
Future Directions
There are several future directions for the use of N-({4-[(anilinocarbonothioyl)amino]phenyl}sulfonyl)acetamide in scientific research. One potential direction is the study of the role of anion transporters in diseases such as cystic fibrosis and sickle cell anemia. This compound could also be used to study the transport of other anions such as bicarbonate and sulfate. Additionally, the development of new compounds based on N-({4-[(anilinocarbonothioyl)amino]phenyl}sulfonyl)acetamide could lead to the discovery of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of N-({4-[(anilinocarbonothioyl)amino]phenyl}sulfonyl)acetamide involves the reaction between 4-aminobenzenesulfonyl chloride and acetamide. The reaction is carried out in the presence of a base such as triethylamine. The product is obtained as a yellow solid and is purified by recrystallization from ethanol.
Scientific Research Applications
N-({4-[(anilinocarbonothioyl)amino]phenyl}sulfonyl)acetamide has been widely used in scientific research as a tool to study the transport of anions across cell membranes. This compound has been shown to inhibit the activity of anion transporters such as the band 3 protein in red blood cells. It has also been used to study the chloride transport in epithelial cells.
properties
IUPAC Name |
N-[4-(phenylcarbamothioylamino)phenyl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c1-11(19)18-23(20,21)14-9-7-13(8-10-14)17-15(22)16-12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)(H2,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUCGUFYHJDMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201796 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5846116.png)
![5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5846138.png)
![N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5846149.png)




![isopropyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5846190.png)
![N-2-furyl-3-[(2-thienylacetyl)amino]benzamide](/img/structure/B5846194.png)




![4-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5846220.png)